molecular formula C24H26BrFN4O4 B1512763 N-(4-bromo-2-fluorophenyl)-7-methoxy-6-(3-(tetrahydro-2H-[1,4]dioxino[2,3-c]pyrrol-6(3H)-yl)propoxy)quinazolin-4-amine

N-(4-bromo-2-fluorophenyl)-7-methoxy-6-(3-(tetrahydro-2H-[1,4]dioxino[2,3-c]pyrrol-6(3H)-yl)propoxy)quinazolin-4-amine

Cat. No.: B1512763
M. Wt: 533.4 g/mol
InChI Key: IFLSSVHOXNQAMF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(4-bromo-2-fluorophenyl)-7-methoxy-6-(3-(tetrahydro-2H-[1,4]dioxino[2,3-c]pyrrol-6(3H)-yl)propoxy)quinazolin-4-amine is a useful research compound. Its molecular formula is C24H26BrFN4O4 and its molecular weight is 533.4 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C24H26BrFN4O4

Molecular Weight

533.4 g/mol

IUPAC Name

6-[3-(2,3,4a,5,7,7a-hexahydro-[1,4]dioxino[2,3-c]pyrrol-6-yl)propoxy]-N-(4-bromo-2-fluorophenyl)-7-methoxyquinazolin-4-amine

InChI

InChI=1S/C24H26BrFN4O4/c1-31-20-11-19-16(24(28-14-27-19)29-18-4-3-15(25)9-17(18)26)10-21(20)32-6-2-5-30-12-22-23(13-30)34-8-7-33-22/h3-4,9-11,14,22-23H,2,5-8,12-13H2,1H3,(H,27,28,29)

InChI Key

IFLSSVHOXNQAMF-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C2C(=C1)N=CN=C2NC3=C(C=C(C=C3)Br)F)OCCCN4CC5C(C4)OCCO5

Origin of Product

United States

Synthesis routes and methods

Procedure details

A mixture of 6-(3-chloropropyl)hexahydro-2H-[1,4]dioxino[2,3-c]pyrrole (0.58 g, 2.82 mmol, 1.2 eq), 4-((2-fluoro-4-bromophenyl)amino)-7-methoxyquinazolin-6-ol (0.49 g, 1.35 mmol, 1.0 eq), anhydrous K2CO3 (0.56 g, 4.05 mmol, 3.0 eq) and tetrabutylammonium iodide (25 mg, 0.06 mmol, 0.05 eq) in DMF (8 mL) was heated at 80° C. for 11 h. The reaction mixture was cooled to room temperature and quenched with water (10 mL). The resulted mixture was diluted with EtOAc (20 mL) and the organic phase was separated from the mixture. The water phase was extracted with EtOAc (20 mL×3). The combined organic phases were dried over anhydrous Na2SO4 and filtered. The filtrate was concentrated in vacuo and the residue was purified by a silica gel column chromatography (20:1 (v/v) CH2Cl2/CH3OH) to give the crude product, which was recrystallized from CH2Cl2/PE to afford the title compound as a pale yellow solid (0.39 g, 54.00%), HPLC: 96.20%. The compound was characterized by the following spectroscopic data: MS (ESI, pos. ion) m/z: 535.1 (M+1); 1H NMR (400 MHz, CDCl3) δ: 2.13 (2H, m), 2.77 (2H, t, J=7.2 Hz), 2.84 (2H, dd, J=6.4, 10.4 Hz), 2.95 (2H, dd, J=4.0, 10.4 Hz), 3.56 (2H, m), 3.80 (2H, m), 4.02 (3H, s), 4.10 (2H, m), 4.25 (2H, t, J=6.4 Hz), 7.13 (1H, s), 7.26-7.37 (3H, m), 8.38 (1H, t, J=8.4 Hz), 8.67 (1H, s) ppm.
Name
6-(3-chloropropyl)hexahydro-2H-[1,4]dioxino[2,3-c]pyrrole
Quantity
0.58 g
Type
reactant
Reaction Step One
Quantity
0.49 g
Type
reactant
Reaction Step One
Name
Quantity
0.56 g
Type
reactant
Reaction Step One
Quantity
25 mg
Type
catalyst
Reaction Step One
Name
Quantity
8 mL
Type
solvent
Reaction Step One
Yield
54%

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